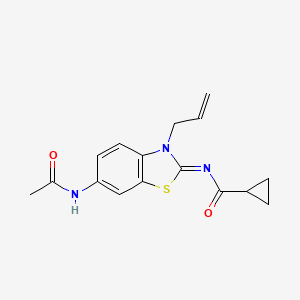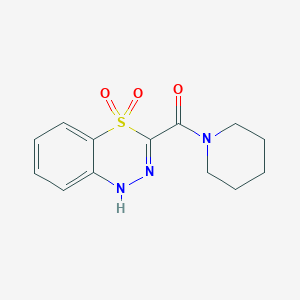![molecular formula C19H23N3O3S B2693829 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide CAS No. 1021221-22-6](/img/structure/B2693829.png)
4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide” belongs to a class of compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . These compounds have been reported to exhibit various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. It contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a heterocyclic compound containing a benzene fused to a thiadiazine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The 1,2,4-benzothiadiazine-1,1-dioxide ring is known to react with various reagents, and the reactions can be influenced by the presence of other functional groups in the molecule .科学的研究の応用
Synthesis and Anticancer Activities
Research on structurally related benzothiadiazinyl derivatives highlights their potential in anticancer applications. For instance, compounds based on benzothiadiazinyl scaffolds have been designed, synthesized, and tested against various cancer cell lines. These compounds demonstrated moderate to good inhibitory activity against lung, ovary, prostate, breast, and colon cancers, with certain derivatives showing significant potential due to their ability to inhibit tubulin polymerization, a crucial process in cancer cell division (Kamal et al., 2011).
Novel Synthetic Methods
The development of new synthetic methods for heterocyclic compounds is a key area of research. A novel and efficient synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been reported. This method utilizes an aromatic diamine, Meldrum’s acid, and an isocyanide in a one-pot procedure, providing an alternative approach for constructing benzo[d][1,5]diazepine derivatives with potential biological activities (Shaabani et al., 2009).
Antimicrobial and Antioxidant Activities
Derivatives of benzothiazine and similar heterocyclic compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties. A novel series of biologically active compounds, including 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, have been synthesized and shown to exhibit promising antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009).
Anticonvulsant and CNS Activities
Studies on substituted thiadiazoles have explored their anticonvulsant activity, with some compounds demonstrating potent effects without causing sedation, ataxia, or lethality. This research indicates the potential of such compounds for developing new classes of anticonvulsant agents (Chapleo et al., 1986).
Adenosine Receptor Antagonists
Thiazole and thiadiazole analogues have been identified as novel classes of adenosine receptor antagonists, showing potential for better understanding the molecular recognition at adenosine receptors. This research contributes to the development of new therapeutic agents targeting adenosine receptors (van Muijlwijk-Koezen et al., 2001).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. For example, similar compounds, such as 3,4-Dihydro-2H-1,4-benzothiazine, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-13(2)11-12-20-19(23)15-9-7-14(8-10-15)18-21-16-5-3-4-6-17(16)26(24,25)22-18/h3-10,13,18,21-22H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJHKUBMHWVTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B2693746.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2693747.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide](/img/structure/B2693748.png)
![N-(2,4-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2693749.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2693751.png)
![1-(4-bromophenyl)-5-(3-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2693752.png)
![Tert-butyl 3-oxo-decahydropyrido[3,4-b]piperazine-1-carboxylate](/img/structure/B2693753.png)
![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2693754.png)




![N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2693769.png)